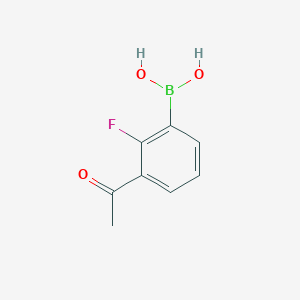

3-Acetyl-2-fluorophenylboronic acid

描述

Significance of Boronic Acids in Modern Organic Synthesis and Catalysis

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic synthesis. nih.govnih.gov Their stability, generally low toxicity, and versatile reactivity make them valuable intermediates and building blocks. nih.gov One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is fundamental to the construction of complex organic molecules. nih.govnih.gov This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials. nih.govresearchgate.net

Beyond the Suzuki-Miyaura reaction, boronic acids participate in a range of other important transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and additions to carbonyls and imines. mdpi.com Their ability to act as Lewis acids and form reversible covalent complexes with diols, amino acids, and other nucleophilic species has also led to their use in sensing and molecular recognition. nih.govmdpi.com

Distinctive Features of Fluorinated Phenylboronic Acids in Chemical Design

The introduction of fluorine atoms into organic molecules can profoundly influence their chemical and biological properties. nih.gov In the context of phenylboronic acids, fluorination offers several distinct advantages in chemical design. The high electronegativity of fluorine can significantly impact the electronic properties of the aromatic ring and the acidity of the boronic acid group. nih.govresearchgate.net This increased Lewis acidity can be crucial for enhancing reactivity in certain catalytic cycles and for modulating interactions with biological targets. nih.govresearchgate.net

Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, bioavailability, and binding affinity. nih.gov The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation and alter the molecule's lipophilicity and pKa, thereby fine-tuning its pharmacokinetic profile. nih.gov The unique properties of fluorinated phenylboronic acids make them highly attractive building blocks for the synthesis of novel therapeutic agents and other advanced materials. nih.govharvard.edu

Overview of Research Trajectories for 3-Acetyl-2-fluorophenylboronic Acid

While extensive research on this compound is not widely documented in publicly available literature, its structural features suggest several potential research trajectories. The presence of the acetyl group, a ketone functionality, introduces a versatile handle for further chemical transformations. This group can participate in a variety of reactions, including nucleophilic additions, reductions, and the formation of imines or other derivatives, allowing for the construction of more complex molecular architectures.

The combination of the fluoro and boronic acid moieties on the phenyl ring makes this compound a prime candidate for use in Suzuki-Miyaura coupling reactions to synthesize highly functionalized and sterically hindered biaryl compounds. These biaryls could be of interest as intermediates in the synthesis of pharmaceuticals or agrochemicals. mdpi.com The specific substitution pattern of the acetyl and fluoro groups may also impart unique electronic and steric properties that could be exploited in the design of novel ligands for catalysis or as specialized probes in chemical biology. Further research into the reactivity and applications of this compound is needed to fully elucidate its potential in these areas.

Chemical Compound Information

属性

IUPAC Name |

(3-acetyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMRLZGDJZRZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584641 | |

| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-95-3 | |

| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Developments

Established Synthetic Pathways to Arylboronic Acids

The preparation of arylboronic acids has evolved significantly, with several general methods being widely adopted. These foundational pathways often serve as the basis for more complex, substituted derivatives.

General Approaches from Boric Acid Precursors

Historically, the most common and economically viable route to arylboronic acids involves the reaction of an organometallic reagent, typically a Grignard reagent (ArMgX) or an organolithium reagent (ArLi), with a trialkyl borate (B1201080), B(OR)₃. The resulting boronate ester is then hydrolyzed to yield the desired arylboronic acid. This method's prevalence stems from the ready availability and low cost of the starting materials, such as boric acid esters and aryl halides. google.comgoogle.com

Adaptations for Fluoroarylboronic Acid Derivatives

The synthesis of fluoroarylboronic acids employs general methodologies, but the presence of the highly electronegative fluorine atom can influence reaction conditions. For instance, in the preparation of fluorinated phenylboronic acids via the Grignard method, the starting material would be a fluoro-substituted aryl halide, such as p-fluorobromobenzene. google.com The electronic effect of fluorine can alter the reactivity of the aryl halide during the formation of the organometallic intermediate.

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct borylation of arenes, including fluorinated ones. rsc.org Iridium-catalyzed borylation, for example, can directly convert a C-H bond of a fluoroarene into a C-B bond using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This approach offers high regioselectivity and functional group tolerance, often obviating the need for pre-functionalized aryl halides. organic-chemistry.org

Advanced Synthetic Strategies for 3-Acetyl-2-fluorophenylboronic Acid and Analogs

The specific substitution pattern of this compound necessitates more sophisticated synthetic strategies that can accommodate the sensitive acetyl group and control the regiochemistry of borylation.

Transition Metal-Catalyzed Borylation Techniques

Transition metal catalysis provides a versatile platform for synthesizing highly functionalized arylboronic acids. Palladium and copper catalysts are at the forefront of these developments. Palladium-catalyzed cross-coupling reactions, for example, can directly synthesize arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) [B₂(OH)₄], an air- and moisture-stable boron source. researchgate.net This method avoids the use of harsh organometallic reagents and demonstrates broad applicability.

A particularly relevant and advanced strategy for synthesizing boronic acids bearing a carbonyl group is the copper(I)-catalyzed β-borylation of α,β-unsaturated carbonyl compounds. nih.govnih.gov This method involves the conjugate addition of a diboron reagent, such as bis(pinacolato)diboron or tetrahydroxydiboron, to an activated alkene. nih.govresearchgate.net The reaction proceeds through a copper-boryl intermediate, which selectively adds to the β-position of the unsaturated substrate. mdpi.com

This approach is highly atom-economical and offers direct access to β-boryl carbonyl compounds, which are precursors to the target boronic acids. organic-chemistry.org The use of alcohol additives has been shown to dramatically accelerate the reaction rate. researchgate.netorganic-chemistry.org This strategy is significant for synthesizing analogs of this compound where the acetyl and boryl groups have a 1,3-relationship, although not directly on an aromatic ring.

| Catalyst System | Boron Reagent | Substrate Type | Key Features |

| CuCl / DPEphos / NaOt-Bu | Bis(pinacolato)diboron | α,β-Unsaturated Esters & Nitriles | Rate accelerated by methanol (B129727) additive; high yields and regioselectivity. organic-chemistry.org |

| CuCl / CyJohnPhos / NaOt-Bu | Tetrahydroxydiboron (BBA) | α,β-Unsaturated Amides, Esters, Ketones | First copper-catalyzed use of BBA; provides direct access to boronic acids. nih.gov |

Lithium-Halogen Exchange and Subsequent Boronation

Lithium-halogen exchange is a powerful and rapid method for preparing organolithium compounds, which can then be trapped with a boron electrophile to form boronic acids. wikipedia.org The reaction is typically performed at very low temperatures (e.g., -78 °C) and involves treating an aryl halide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu The rate of exchange is dependent on the halogen, following the trend I > Br > Cl. wikipedia.org

For the synthesis of this compound, the starting material would be a 3-acetyl-2-fluoro-1-halobenzene. The aryl halide undergoes exchange with the alkyllithium to generate a highly reactive aryllithium species. This intermediate is then immediately quenched with a trialkyl borate, followed by hydrolysis, to yield the final product.

A significant challenge in this specific synthesis is the presence of the acetyl group. The ketone is electrophilic and could potentially be attacked by the highly nucleophilic alkyllithium or the generated aryllithium intermediate. This may necessitate the use of a protecting group for the ketone or carefully controlled reaction conditions, such as performing the exchange and borylation at extremely low temperatures to favor the faster lithium-halogen exchange over nucleophilic addition. harvard.edu Recent developments have explored performing this reaction in continuous flow reactors to better control the exotherms and improve reproducibility. nih.gov Furthermore, protocols using a combination of reagents like i-PrMgCl and n-BuLi have been developed to perform halogen-metal exchange on substrates bearing acidic protons or sensitive groups under non-cryogenic conditions. nih.gov

| Reagent | Substrate | Mechanism | Key Considerations |

| n-BuLi or t-BuLi | Aryl Halide (I, Br, Cl) | Nucleophilic attack on the halogen, forming an aryllithium. princeton.edu | Kinetically controlled; fast reaction rates require low temperatures; functional group compatibility can be an issue. harvard.edu |

Stereoselective Synthesis Approaches

While this compound itself is not a chiral molecule in the traditional sense, the principles of stereoselective synthesis can be highly relevant in the context of its application, particularly in the synthesis of axially chiral biaryl compounds where the substitution pattern can lead to hindered rotation. nih.govacs.org Atroposelective synthesis, a subset of stereoselective synthesis, focuses on the creation of these chiral atropisomers. nih.govscripps.eduacs.org

The development of stereoselective methods for the synthesis of substituted phenylboronic acids often relies on the use of chiral auxiliaries or directing groups. nih.govuni-freiburg.de These groups can control the spatial arrangement of reactants in transition metal-catalyzed cross-coupling reactions, leading to the preferential formation of one enantiomer or diastereomer. nih.govuni-freiburg.de For instance, a directing group can facilitate a transient two-point interaction with a chiral catalyst, thereby creating a highly ordered transition state that effectively transfers stereochemical information. nih.gov

In the context of preparing precursors to molecules like this compound, where stereocenters might be introduced in subsequent steps, phosphonate (B1237965) functionalities have been explored as effective directing groups in rhodium-catalyzed catalytic asymmetric hydroboration (CAHB) of trisubstituted alkenes to generate chiral tertiary boronic esters. acs.org Although direct application to this compound synthesis is not documented, this approach highlights a potential strategy for introducing chirality in related systems.

The table below summarizes conceptual stereoselective strategies that could be adapted for the synthesis of derivatives of this compound where chirality is a desired feature.

| Stereoselective Strategy |

Functional Group Compatibility in Complex Synthesis

The presence of an acetyl group, a fluorine atom, and a boronic acid moiety in this compound necessitates careful planning of synthetic routes to ensure the compatibility of these functional groups with various reaction conditions. Boronic acids are generally stable but can be sensitive to certain oxidative and acidic conditions. chem-station.com The acetyl group, containing a reactive carbonyl, is incompatible with organometallic reagents such as Grignard or organolithium reagents, which are commonly used in the synthesis of boronic acids. youtube.com

To circumvent these incompatibilities, protection strategies are often employed. The acetyl group can be protected as a ketal, which is stable to the basic and nucleophilic conditions of organometallic reactions. youtube.com This strategy allows for the formation of the boronic acid or its ester via metal-halogen exchange followed by reaction with a borate ester. chemicalbook.com

Furthermore, the choice of borylation method can be critical. Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, offer a high degree of functional group tolerance. nih.gov These methods allow for the direct introduction of a boronic ester group onto an aryl halide or triflate, often in the presence of sensitive functional groups like ketones without the need for protection. nih.gov

The following table outlines the compatibility of key functional groups in this compound with common synthetic reagents.

| Functional Group |

Protection and Deprotection Strategies in Boronic Acid Synthesis

The reversible protection of the boronic acid and other reactive functional groups is a cornerstone of the synthetic strategy for complex molecules like this compound.

Pinacolyl Boronic Ester Chemistry and Deprotection Protocols

Boronic acids are often converted to their corresponding pinacolyl boronic esters (also known as pinacol (B44631) boronate esters) for several reasons. chem-station.com Pinacol esters are generally more stable, less prone to dehydration to form boroxines, and are more amenable to purification by chromatography. chem-station.comnih.gov They are readily prepared by reacting the boronic acid with pinacol, often with the removal of water. chemicalbook.com Alternatively, they can be synthesized directly through methods like the Miyaura borylation of an aryl halide with bis(pinacolato)diboron. nih.gov

The deprotection of pinacolyl boronic esters to regenerate the free boronic acid is a crucial step. Several protocols have been developed to achieve this transformation. nih.govacs.org A common method involves acidic hydrolysis, though this can sometimes require harsh conditions. chem-station.com Another widely used method is transesterification, where the pinacol ester is treated with another diol or a boronic acid to release the desired boronic acid. unimelb.edu.au

A two-step deprotection procedure involving the conversion of the pinacolyl boronate ester to a diethanolamine (B148213) (DEA) protected boronate, followed by hydrolysis, has been shown to be effective and tolerant of various functional groups. nih.govacs.org

Development of Mild Deprotection Methods

The need for mild deprotection methods is paramount when dealing with sensitive functional groups. Harsh acidic or basic conditions can lead to undesired side reactions. To address this, several milder deprotection strategies for pinacolyl boronic esters have been developed.

One such method involves transesterification with polystyrene-boronic acid. unimelb.edu.auresearchgate.net In this approach, the pinacolyl boronate ester is treated with an excess of the polymer-supported boronic acid. The desired free boronic acid is then isolated by simple filtration to remove the resin. unimelb.edu.auresearchgate.net This method is advantageous due to its mildness and the ease of product purification. unimelb.edu.au

Another mild, two-step procedure involves the conversion of the pinacolyl boronate ester to a potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (B91410) (KHF2). researchgate.net The resulting trifluoroborate salt is typically a stable, crystalline solid that can be easily purified. Subsequent hydrolysis of the trifluoroborate with a mild base or trimethylsilyl (B98337) chloride (TMSCl) and water affords the free boronic acid in high yield. researchgate.net

The following table provides a comparison of different deprotection methods for pinacolyl boronic esters.

| Deprotection Method |

Catalytic Applications in Organic Transformations

3-Acetyl-2-fluorophenylboronic Acid as a Lewis Acid Catalyst

The boron atom in this compound possesses a vacant p-orbital, rendering it an effective Lewis acid. This characteristic allows it to activate various functional groups, facilitating a number of important organic reactions. Boron Lewis acids have emerged as powerful tools for the cleavage of carbon-heteroatom bonds, offering a less toxic and more sustainable alternative to some transition-metal catalysts. rsc.org

Activation of Hydroxyl Groups in Organic Substrates

The Lewis acidic nature of this compound enables it to interact with and activate hydroxyl groups in organic molecules. This activation is a crucial step in various synthetic methodologies, preparing the hydroxyl group for subsequent reactions.

Facilitation of Dehydrative Condensation Reactions

Arylboronic acids, in general, are effective catalysts for dehydrative condensation reactions, particularly in the formation of amides from carboxylic acids and amines. rsc.org While specific studies on this compound in this exact role are not extensively detailed, the underlying principle of boronic acid catalysis in these transformations is well-established. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for amidation, where the ortho-substituent plays a key role in the catalytic cycle. rsc.org Phenylboronic acid has also been utilized in the triple condensation reaction of phloroglucinol (B13840) with α,β-unsaturated carbonyl compounds. nih.gov

Direct Friedel-Crafts Alkylations and Prenylations

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings, is traditionally catalyzed by strong Lewis acids like aluminum chloride. masterorganicchemistry.com This reaction involves the generation of a highly reactive electrophile that is then attacked by the aromatic ring. youtube.com While specific examples detailing the use of this compound as the primary catalyst for Friedel-Crafts alkylations are not prevalent in the reviewed literature, the fundamental principle of Lewis acid catalysis is central to this class of reactions. masterorganicchemistry.comyoutube.comnih.govyoutube.comsigmaaldrich.com The reaction proceeds by activating an alkyl or acyl halide to generate a carbocation or a similar electrophilic species that then undergoes electrophilic aromatic substitution. masterorganicchemistry.com

Role in Cross-Coupling Reactions

This compound serves as a key building block in various transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govyoutube.com Arylboronic acids are common substrates in these reactions. claremont.edu The reaction is a cornerstone of modern organic synthesis, widely used in the pharmaceutical industry. nih.gov While the general mechanism is well-understood, involving oxidative addition, transmetalation, and reductive elimination, challenges remain, particularly with certain substrate classes. nih.gov The use of specific arylboronic acids, such as this compound, allows for the introduction of the corresponding substituted phenyl group into a target molecule. This method is noted for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

| Reaction | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Pd(0)/C | Environmentally benign, uses inexpensive reagents, and the catalyst can be recycled. nih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/CsF/Ag₂O | Effective for inactive substrates like pentafluorophenylboronic acid. capes.gov.br |

Palladium and Rhodium-Catalyzed Substitution and Addition Reactions

Beyond the Suzuki-Miyaura reaction, arylboronic acids are versatile reagents in a broader range of palladium and rhodium-catalyzed transformations.

Palladium-Catalyzed Reactions:

Palladium catalysts are employed in various reactions involving arylboronic acids. These include the synthesis of alkyl aryl ketones through the addition of arylboronic acids to aliphatic nitriles. organic-chemistry.org This method demonstrates broad substrate compatibility, tolerating various functional groups on the arylboronic acid. organic-chemistry.org Furthermore, palladium-catalyzed fluorination of arylboronic acids has been developed, providing a general method for the synthesis of aryl fluorides. harvard.eduharvard.edu

| Reaction Type | Catalyst System | Substrates | Products |

| Addition to Nitriles | Palladium(II) acetate, 2,2'-bipyridine | Arylboronic acids, Aliphatic nitriles | Alkyl aryl ketones organic-chemistry.org |

| Fluorination | Palladium(II) salts | Arylboronic acids | Aryl fluorides harvard.eduharvard.edu |

| Trifluoroethylation | [Pd₂(dba)₃]·CHCl₃ | Arylboronic acids, CF₃CH₂I | (Trifluoroethyl)arenes cas.cn |

Rhodium-Catalyzed Reactions:

Rhodium complexes catalyze the addition of arylboronic acids to various unsaturated compounds. For instance, rhodium catalysts have been successfully used for the 1,2-addition of arylboronic acids to ketones, such as isatins, to produce 3-aryl-3-hydroxyoxindoles. rug.nl Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to nitroalkenes is another valuable transformation, yielding chiral nitro compounds that are precursors to a variety of useful molecules. rsc.org The catalytic cycle for rhodium-catalyzed conjugate addition typically involves transmetalation, insertion, and hydrolysis steps, with the rhodium center maintaining a +I oxidation state. wiley-vch.de

| Reaction Type | Catalyst System | Substrates | Products |

| Addition to Ketones | [Rh(acac)(C₂H₄)₂], Phosphoramidite ligand | Arylboronic acids, Isatins | 3-Aryl-3-hydroxyoxindoles rug.nl |

| 1,4-Addition to Nitroalkenes | Rhodium complex with chiral diene | Arylboronic acids, Nitroalkenes | Chiral nitro compounds rsc.org |

| Addition to N-Heteroaryl Ketones | [{Rh(C₂H₄)₂Cl}₂], WingPhos | Arylboronic acids, N-Heteroaryl ketones | Chiral α-heteroaryl tertiary alcohols researchgate.net |

Formation of Carbon-Carbon, Carbon-Oxygen, and Carbon-Nitrogen Bonds

The primary utility of arylboronic acids lies in their participation in reactions that form new carbon-heteroatom and carbon-carbon bonds. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, uses arylboronic acids to create biaryl structures. While specific studies detailing the performance of this compound in this role are not prominent, its non-fluorinated analog, 3-acetylphenylboronic acid, is known to participate in the synthesis of symmetric biaryls through oxidative dimerization. It is also used in coupling reactions with olefins. chemicalbook.com This suggests that this compound would be a competent coupling partner, introducing an acetylated and fluorinated phenyl ring into target molecules.

Similarly, the Chan-Lam and Buchwald-Hartwig amination reactions utilize boronic acids for the formation of C-N and C-O bonds, respectively. These methods are crucial for synthesizing aryl amines and aryl ethers. The electronic properties of this compound, influenced by the electron-withdrawing acetyl and fluoro groups, would modulate its transmetalation efficiency in these catalytic cycles.

Table 1: Potential Cross-Coupling Reactions Involving this compound

| Coupling Reaction | Bond Formed | Potential Product Type | General Catalyst |

| Suzuki-Miyaura | C-C | Substituted Biaryls | Palladium Complex |

| Chan-Lam | C-O / C-N | Aryl Ethers, Aryl Amines | Copper Salts |

| Buchwald-Hartwig | C-N | Aryl Amines, Anilines | Palladium Complex |

Disclaimer: This table illustrates the potential applications of this compound based on the known reactivity of arylboronic acids. Specific performance data for this compound is not widely published.

Dual Catalysis Systems Employing Boronic Acids

Dual catalysis, where two distinct catalytic cycles operate concurrently to enable a transformation not possible with either catalyst alone, represents a sophisticated area of synthetic chemistry. Boronic acids can function as Lewis acid co-catalysts in these systems.

Integration with Chiral Amines for Asymmetric Synthesis

In the realm of asymmetric synthesis, boronic acids can partner with chiral amines to create a chiral environment for stereoselective reactions. The boronic acid can act as a Lewis acid to activate a substrate, while a chiral amine, often a secondary amine like a diarylprolinol silyl (B83357) ether, acts as an organocatalyst to control the stereochemical outcome. This dual activation strategy is effective for various transformations, including conjugate additions and cycloadditions. While no specific research has been published detailing the use of this compound in such a system, its Lewis acidity, enhanced by the fluorine substituent, makes it a plausible candidate for this role.

Enantioselective Alkylation of Branched Aldehydes

The enantioselective addition of organometallic reagents to aldehydes is a fundamental method for preparing chiral secondary alcohols. Boronic acids themselves can serve as the source of the aryl group in additions to aldehydes. chemicalbook.com In a dual catalysis scenario aimed at the alkylation of branched aldehydes, a chiral catalyst would control the facial selectivity of the addition. For instance, a chiral ligand complexed to a metal could mediate the transfer of the 3-acetyl-2-fluorophenyl group from the boron atom to an aldehyde. The steric and electronic properties of the boronic acid are critical for the efficiency and selectivity of the transfer. Research on the Ru-catalyzed asymmetric addition of general arylboronic acids to aliphatic aldehydes has shown high yields and enantioselectivities, underscoring the feasibility of this approach.

Table 2: Representative Enantioselective Transformation

| Reaction Type | Substrate | Reagent | Catalytic System | Product Class |

| Asymmetric Arylation | Branched Aldehyde | This compound | Chiral Metal Catalyst (e.g., Ru, Rh) | Chiral Diaryl or Aryl-Alkyl Methanols |

Disclaimer: This table is a representative example of a potential application. No published studies specifically document this reaction with this compound.

Catalyst Recovery and Reusability Studies

The recovery and reuse of catalysts are paramount for developing sustainable and economically viable chemical processes. In the context of reactions involving boronic acids, the focus is often on removing the boronic acid-derived byproducts after the reaction is complete. Standard methods include aqueous basic washes, where the boronic acid is converted to its water-soluble boronate salt, or specialized chromatographic techniques.

When a boronic acid or its derivative acts as a catalyst or a crucial part of the catalytic system, its recovery is desirable. However, boronic acids are most frequently used as stoichiometric reagents in cross-coupling reactions, meaning they are consumed in the process. Therefore, reusability studies for compounds like this compound are uncommon in the literature. If it were employed as a Lewis acid organocatalyst, immobilization on a solid support (e.g., a polymer resin) would be a viable strategy for facilitating its recovery and reuse, although no such studies have been reported for this specific compound.

Applications in Medicinal Chemistry and Pharmaceutical Research

Strategic Intermediate in Pharmaceutical Synthesis

The structure of 3-Acetyl-2-fluorophenylboronic acid, featuring an acetyl group, a fluorine atom, and a boronic acid functional group on a phenyl ring, provides multiple points for chemical modification. This makes it a highly strategic intermediate in the assembly of complex molecular architectures.

The primary application of this compound in pharmaceutical synthesis lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnbinno.com This reaction is a powerful method for creating carbon-carbon bonds, a fundamental step in the construction of many modern drugs. nbinno.com The presence of the fluorine atom can enhance the pharmacokinetic properties of the resulting drug candidates, such as metabolic stability and binding affinity. nih.gov

A concrete example of its application is in the synthesis of complex heterocyclic compounds. For instance, the 3-acetyl-2-fluorophenyl moiety is a core component of N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide, a molecule with potential pharmaceutical applications. nih.gov

In the realm of drug discovery, this compound serves as a versatile building block for generating libraries of novel compounds. nih.gov Medicinal chemists utilize such intermediates to systematically explore the structure-activity relationships of a lead compound, aiming to optimize its therapeutic properties. The ability to readily introduce the 3-acetyl-2-fluorophenyl group allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

Boronic Acid Moiety in Bioactive Compounds

The boronic acid group itself is a key pharmacophore that imparts unique biological properties to the molecules in which it is incorporated.

Boronic acids are known to be potent inhibitors of various enzymes, a property attributed to the ability of the boron atom to form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of enzymes. nih.govnih.gov This interaction can lead to the potent and selective inhibition of target enzymes.

Boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, have demonstrated the clinical success of this strategy. nih.govnih.gov While specific studies on enzyme inhibition by direct derivatives of this compound are not extensively documented in publicly available literature, the presence of the boronic acid moiety suggests potential for similar inhibitory activities. The acetyl and fluoro substituents on the phenyl ring can influence the electronic properties and binding interactions of the boronic acid group, potentially leading to novel selective inhibitors for a range of enzymes. nih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the design of more potent and selective drugs. The modification of the phenyl ring of boronic acids with substituents like acetyl and fluoro groups plays a crucial role in these investigations. nih.gov

For example, in SAR studies of 3-arylpropionic acids as agonists for the S1P1 receptor, modifications to the phenyl ring were critical in enhancing the pharmacokinetic properties of the compounds. researchgate.net Similarly, the specific substitution pattern of this compound can be systematically varied to probe the binding pocket of a biological target and optimize ligand-receptor interactions. This allows for the development of compounds with improved efficacy and reduced off-target effects.

Therapeutic Modalities and Target Engagement

The incorporation of the 3-acetyl-2-fluorophenyl moiety can be explored for a variety of therapeutic modalities. The fluorine atom, for instance, is a common feature in many successful drugs, often improving metabolic stability and binding affinity. nih.gov

Anticancer Drug Modalities

Phenylboronic acid (PBA) and its derivatives have gained considerable attention for their potential in targeted cancer therapy. nih.gov This is largely due to their ability to selectively and reversibly bind to sialic acids, which are overexpressed on the surface of many cancer cells. nih.gov This interaction can be exploited for the development of drugs that specifically target tumor cells, minimizing damage to healthy tissues.

Derivatives of PBA have shown promise as enzyme inhibitors, with some acting as proteasome inhibitors that disrupt the degradation of proteins in cancer cells, leading to cell death. nih.gov Furthermore, PBA-functionalized nanomaterials and drug-delivery systems are being explored to enhance the therapeutic efficacy of existing anticancer drugs. nih.gov For instance, PBA-based polymers have been used to create pH-responsive nano-prodrugs that can deliver chemotherapeutic agents specifically to the acidic microenvironment of tumors.

While specific studies on the anticancer activity of this compound are not yet widely published, its structural similarity to other PBA derivatives suggests its potential as a scaffold for developing new targeted anticancer agents. The acetyl and fluoro substituents could influence its binding affinity, selectivity, and pharmacokinetic properties.

Antibacterial and Antiviral Agents

The unique reactivity of the boronic acid group also extends to the development of antimicrobial agents. Phenylboronic acid-functionalized silver nanoparticles have demonstrated significantly enhanced antibacterial efficiency compared to non-functionalized nanoparticles. nih.gov This is attributed to the interaction of the boronic acid with diol-containing molecules on the bacterial cell surface, leading to increased accumulation of the nanoparticles and subsequent membrane disruption. nih.gov

Recent research has also highlighted the antibacterial and antibiofilm activity of halogenated phenylboronic acids against pathogenic bacteria. nih.gov For example, compounds like 2-fluoro-5-iodophenylboronic acid have shown efficacy in inhibiting bacterial growth and biofilm formation. This suggests that the fluorine atom in this compound could contribute to its potential as an antibacterial agent.

In the realm of antiviral research, phenylboronic acid-modified nanoparticles have been investigated as potential inhibitors of the Hepatitis C virus (HCV). These "borono-lectins" can interfere with the virus's ability to enter host cells. nih.gov Although studies on monophenylboronic acids did not show significant antiviral activity on their own, their incorporation into larger, multivalent structures like nanoparticles appears to be a promising strategy. nih.govsigmaaldrich.com

Bioconjugation and Probe Development

The reactivity of ortho-carbonyl substituted phenylboronic acids makes them valuable tools for bioconjugation, the process of linking molecules for various biological applications.

Labeling of Biomolecules in Research and Diagnostics

The compound 2-acetyl phenylboronic acid, a close structural analog of this compound, has been shown to conjugate with various amines and other nucleophiles with remarkably fast reaction rates. nih.gov This reactivity can be harnessed to label biomolecules such as proteins and peptides. nih.govrice.edubohrium.com This labeling is crucial for a wide range of research and diagnostic techniques, enabling the tracking and visualization of biological processes.

The ability to form stable linkages with biomolecules under physiological conditions makes these compounds ideal for developing probes for immunoassays, fluorescence microscopy, and flow cytometry. The specific reactivity can be tuned by altering the reaction partner, leading to either stable or dynamic conjugates as needed for the application. nih.gov

Fluorescent Probe Design and Imaging Applications

The development of fluorescent probes is essential for understanding cellular function and for in vivo imaging. Arylboronic acids are increasingly being incorporated into the design of fluorescent sensors. nih.gov The fluorescence properties of these probes can be designed to change upon binding to a specific target molecule.

For example, fluorescent arylboronic acid sensors have been developed for the detection of glucose, where the binding event leads to a change in the fluorescence signal. nih.gov This principle can be extended to design probes for other biologically important molecules. The acetyl and fluoro groups on this compound can influence the electronic properties of the molecule, which in turn can affect its fluorescence characteristics, making it a potentially valuable component in the design of novel fluorescent probes.

Glucose Sensing and Biorecognition Materials

One of the most well-explored applications of phenylboronic acids is in the development of glucose sensors, a critical technology for managing diabetes.

pH-Dependent Binding to Diols for Glucose Detection

The fundamental principle behind glucose sensing with phenylboronic acids is their ability to form reversible covalent bonds with the diol groups of glucose. nih.gov This binding event is highly dependent on pH. nih.gov At physiological pH, there is an equilibrium between the uncharged, trigonal form of the boronic acid and the charged, tetrahedral boronate form. The tetrahedral form binds more strongly to diols like glucose.

The binding of glucose to the boronic acid shifts this equilibrium, leading to a change in the local pH or in the electronic properties of the molecule. This change can be detected through various means, including fluorescence. nih.gov Fluorescent arylboronic acid sensors are designed so that the binding of glucose causes a measurable change in their fluorescence intensity or wavelength. nih.gov The fluorine atom in this compound can lower the pKa of the boronic acid, making it more sensitive to glucose at physiological pH.

| Feature | Description | Reference |

| Sensing Mechanism | Reversible covalent binding of the boronic acid to the diol groups of glucose. | nih.gov |

| pH Dependence | The binding affinity is pH-dependent, with stronger binding at higher pH values. | nih.gov |

| Signal Transduction | Binding can induce changes in fluorescence, absorbance, or electrochemical properties. | nih.gov |

| Role of Fluorine | Electron-withdrawing groups like fluorine can lower the pKa of the boronic acid, improving sensitivity at physiological pH. | nih.gov |

Design of Glucose-Responsive Systems for Biomedical Applications

There is no specific research data available detailing the use of This compound in the design and development of glucose-responsive systems for biomedical applications.

The general principle for using phenylboronic acids (PBAs) in glucose-responsive systems stems from their ability to form reversible covalent bonds with diols, such as glucose. mdpi.comrsc.org This interaction is influenced by the pKa of the boronic acid, which can be tuned by introducing electron-withdrawing or electron-donating groups on the phenyl ring. For instance, the presence of a fluorine atom is known to lower the pKa of phenylboronic acid, which can be advantageous for glucose binding at physiological pH. nih.gov

Studies have explored various substituted phenylboronic acids for these systems, including:

4-Carboxy-3-fluorophenylboronic acid , which has been conjugated to insulin (B600854) to create glucose-responsive formulations. nih.gov

4-(2-Acrylamidoethylcarbamoyl)-3-fluorophenylboronic acid , synthesized to have a pKa around 7.2, making it suitable for glucose-sensitive gels at physiological pH. nih.gov

3-Acrylamidophenylboronic acid , which has been incorporated into nanogels and polymersomes for glucose-responsive insulin delivery. nih.govresearchgate.net

However, no literature specifically documents the incorporation of the acetyl group at the 3-position in conjunction with a fluorine atom at the 2-position of phenylboronic acid for creating glucose-responsive materials. The electronic and steric effects of the 3-acetyl group on the pKa and glucose binding affinity of 2-fluorophenylboronic acid have not been reported in the context of biomedical glucose-responsive systems.

Chemoreceptor Binding with Saccharides

Similarly, there is a lack of specific research on This compound acting as a chemoreceptor for saccharide binding.

The fundamental interaction enabling phenylboronic acids to act as chemoreceptors is the formation of boronate esters with saccharides. This binding event can be designed to produce a detectable signal, such as a change in fluorescence or color. The affinity and selectivity of this binding are highly dependent on the substituents on the phenyl ring.

While the general class of boronic acids is a cornerstone of saccharide recognition, and various derivatives have been synthesized and studied for this purpose, no studies were found that specifically investigate the binding properties of This compound with different saccharides. Research in this area has focused on other derivatives to optimize binding affinity and selectivity for glucose over other sugars like fructose (B13574) and galactose.

Contributions to Materials Science and Advanced Functional Materials

Development of Novel Polymeric Materials

Phenylboronic acids are increasingly utilized in the synthesis of stimuli-responsive polymers, often referred to as "smart" polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, the presence of specific biomolecules, or light.

While specific research on polymers derived directly from 3-Acetyl-2-fluorophenylboronic acid is not yet widely published, the known chemistry of analogous compounds provides a strong indication of its potential. For instance, polymers incorporating phenylboronic acid units are well-documented for their ability to form reversible covalent bonds with diols. This property is the foundation for creating glucose-responsive polymers for biomedical applications. The presence of the acetyl and fluoro groups in this compound can be expected to modulate the pKa of the boronic acid, thereby fine-tuning the pH range over which such interactions occur. This could lead to the development of highly sensitive and selective sensors or drug delivery systems.

Polymers based on acrylamidophenylboronic acid have been successfully synthesized and have demonstrated the ability to self-assemble into nanoparticles that respond to both temperature and glucose levels. nih.gov It is conceivable that this compound could be functionalized in a similar manner to be incorporated into polymer chains, offering a pathway to new smart materials with tailored response characteristics.

Integration in Electronic and Coating Technologies

The electronic nature of this compound suggests its utility in the formulation of advanced electronic materials and functional coatings. The acetyl group, being electron-withdrawing, and the fluorine atom, with its high electronegativity, can influence the electron density of the aromatic ring and the boron atom. This modulation of electronic properties is a key consideration in the design of organic semiconductors, components of organic light-emitting diodes (OLEDs), and other organic electronic devices.

Furthermore, the boronic acid moiety can participate in cross-linking reactions, which is a valuable attribute for creating robust and durable coatings. These coatings could potentially exhibit desirable properties such as thermal stability, chemical resistance, and specific surface functionalities. The ability of boronic acids to adhere to various surfaces, including metal oxides, opens up possibilities for their use as adhesion promoters or as components in anti-corrosion coatings.

Preparation of Boronic Ester Derivatives for Material Applications

A significant application of boronic acids in materials science involves their conversion into boronic esters. This transformation is often undertaken to enhance stability, solubility, and processability, or to introduce new functionalities. sigmaaldrich.com The reaction of a boronic acid with a diol or other suitable polyol leads to the formation of a cyclic boronic ester.

The formation of catechol esters from phenylboronic acids is a particularly interesting area of research. These derivatives can act as Lewis acidic sites capable of binding with anions. Research on 2-Fluorophenylboronic acid has shown its potential in the preparation of phenylboronic catechol esters that can serve as promising anion receptors for polymer electrolytes. chemicalbook.com

By analogy, this compound can be expected to form similar catechol esters. The presence of the acetyl and fluoro groups would likely enhance the Lewis acidity of the boron center, potentially leading to stronger anion binding. This could be advantageous in the development of advanced electrolytes for batteries and other electrochemical devices, where efficient ion transport is crucial. The ability to tune the anion affinity by modifying the substituents on the phenyl ring is a powerful tool for designing materials with optimized performance characteristics.

| Property | Value/Information | Source |

| Molecular Formula | C8H8BFO3 | sigmaaldrich.com |

| Molecular Weight | 181.96 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| CAS Number | 870778-95-3 | sigmaaldrich.com |

Mechanistic Insights and Computational Studies

Electronic Structure and Reactivity Profiling of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aryl ring. Their unique electronic structure and reactivity profile make them indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The reactivity of these compounds is fundamentally governed by the properties of the boron atom.

The boron atom in arylboronic acids possesses an electronic configuration of 1s²2s²2p¹, and in its sp² hybridized state within the boronic acid moiety, it is covalently bonded to one carbon and two oxygen atoms. quora.com This leaves the boron atom with an electron-deficient center, making arylboronic acids effective Lewis acids—substances that can accept a pair of electrons. quora.comquora.comnih.gov The Lewis acidic character is a cornerstone of their chemistry, allowing them to interact with Lewis bases such as water, anions, and other electron-rich species. ru.nl

The strength of this Lewis acidity can be significantly modulated by the substituents on the aryl ring. Electron-withdrawing groups enhance the electrophilicity of the boron atom, thereby increasing the Lewis acidity. nih.gov Conversely, electron-donating groups decrease Lewis acidity. In the case of 3-Acetyl-2-fluorophenylboronic acid , both the acetyl group (a meta-directing deactivator) and the fluorine atom (an ortho-directing deactivator) are electron-withdrawing. This synergistic effect is expected to render the boron center more electron-deficient, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid. The Lewis acidity of boronic acids can be quantified using methods like the Gutmann-Beckett method, which measures their acceptor number. nih.gov Studies have shown that arylboronic acids can act as either Brønsted acid-type receptors via hydrogen bonding or as Lewis acid-type receptors, forming tetrahedral adducts, depending on the nature of the interacting anion. acs.org

A defining feature of the sp² hybridized boron atom in a trigonal planar boronic acid is the presence of a vacant p-orbital, which is perpendicular to the plane of the molecule. quora.comquora.comox.ac.ukchemistryviews.org This empty orbital is the primary site for nucleophilic attack, enabling the boron atom to readily accept a pair of electrons from a Lewis base. quora.comquora.com This interaction leads to a change in hybridization from sp² to sp³, resulting in the formation of a more stable, tetrahedral boronate species. ox.ac.uk

This ability to form tetrahedral adducts is central to the reactivity of boronic acids in a wide array of chemical transformations. researchgate.net For instance, in the crucial transmetalation step of the Suzuki-Miyaura coupling, the boronic acid is activated by a base to form a boronate complex, which then readily transfers its organic group to the palladium center. The vacant p-orbital also plays a key role in the ability of boronic acids to form reversible covalent bonds with diols, a property exploited in sensing, self-healing materials, and drug delivery. rsc.orgnih.gov The extension of π-conjugation through this vacant p-orbital is also a subject of study for developing novel electronic materials. acs.org

Stereochemical Considerations in Boronic Acid Mediated Reactions

Boronic acids are pivotal reagents in a variety of stereoselective reactions where control over the three-dimensional arrangement of atoms is critical. The geometry of the reactants can directly influence the stereochemistry of the product. wikipedia.org

In transition-metal-free conjugate additions, the stereochemistry of the substrate can induce a specific stereochemical outcome, demonstrating 1,3-stereochemical induction. dntb.gov.ua Similarly, in palladium-catalyzed Suzuki coupling reactions, the stereochemistry of the reactants can be preserved in the product. For example, the coupling of chiral α-bromo sulfoxides with arylboronic acids proceeds with high yields and without racemization, indicating that the stereocenter is unaffected during the reaction. nih.gov The synthesis of diarylacroleins via Suzuki coupling can also be highly stereoselective, allowing for precise control over the E/Z isomerism of the final product. richmond.edu

Boronic acid-mediated Mannich reactions provide another example of stereochemical control. Chiral iminium intermediates, formed from the reaction of an aldehyde and a chiral amine, can react with arylboronic acids in a diastereoselective manner to yield specific stereoisomers. rsc.org The stereochemical course of such reactions can be confirmed through techniques like single-crystal X-ray analysis. rsc.org Furthermore, boronic acids have been employed as directing groups in reactions like the Diels-Alder cycloaddition to control regioselectivity and stereoselectivity, leading to the formation of complex cyclic systems with high precision. wikipedia.org

Spectroscopic and Crystallographic Investigations

Spectroscopic and crystallographic techniques are indispensable for the unambiguous structural elucidation and characterization of this compound. These methods provide critical information on connectivity, the electronic environment of atoms, three-dimensional structure, and molecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound in solution. A comprehensive analysis would involve a suite of NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The relative positions and multiplicities of these signals would confirm the substitution pattern on the phenyl ring.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. The carbonyl carbon of the acetyl group would appear at a characteristic downfield shift. The carbon atom bonded to the boron atom (C-B) and the carbon atom bonded to the fluorine atom (C-F) would also have distinctive chemical shifts, with the latter showing a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected, the chemical shift of which is sensitive to the electronic environment. Coupling to neighboring aromatic protons would be observable.

¹¹B NMR: The boron NMR spectrum is crucial for characterizing the boronic acid functional group. The chemical shift of the ¹¹B nucleus provides insight into the coordination state and geometry of the boron atom. For a trigonal planar boronic acid, a relatively broad signal is anticipated.

2D NMR (COSY, HSQC): Two-dimensional NMR experiments are essential for definitive signal assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the phenyl ring and the methyl group.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling (J in Hz) |

| ¹H | Aromatic C-H | 7.0 - 8.0 | Multiplets (m) |

| ¹H | Acetyl -CH₃ | ~2.6 | Singlet (s) |

| ¹³C | Carbonyl C=O | 195 - 205 | Singlet (s) |

| ¹³C | Aromatic C-F | 158 - 165 | Doublet (d), ¹JCF ≈ 240-260 |

| ¹³C | Aromatic C-B | ~130 (broad) | Singlet (s) |

| ¹³C | Aromatic C-H | 115 - 140 | Doublets or Triplets (d, t) |

| ¹³C | Acetyl -CH₃ | 25 - 30 | Quartet (q) |

| ¹⁹F | Aromatic C-F | -110 to -120 | Multiplet (m) |

| ¹¹B | Boronic Acid B(OH)₂ | 28 - 34 | Broad Singlet (br s) |

Note: This table is illustrative and actual values may vary based on solvent and experimental conditions.

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. Although a crystal structure for this specific compound is not publicly documented, analysis of related phenylboronic acids allows for predictions of its key structural features.

A single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles. It would confirm the planarity of the phenyl ring and the geometry of the acetyl and boronic acid substituents.

For the related compound, 2-Fluorophenylboronic acid, a crystal structure has been reported and reveals a hydrogen-bonded dimeric structure in the solid state. nih.gov

| Parameter | Description | Expected Finding for this compound |

| Crystal System | The symmetry of the unit cell. | Likely monoclinic or orthorhombic. |

| Space Group | The set of symmetry operations for the crystal. | Centrosymmetric space groups (e.g., P2₁/c) are common for such dimers. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Dependent on the specific packing arrangement. |

| Intermolecular Interactions | Non-covalent forces holding the molecules together. | Strong O-H···O hydrogen bonds forming dimers; possible C-H···O, C-H···F, and π-π stacking interactions. |

Note: This table is predictive and based on the analysis of similar known structures.

Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight and elemental composition of this compound. It is also invaluable for monitoring the progress of reactions in which this compound is a reactant or product.

In a typical mass spectrum, this compound (C₈H₈BFO₃, Molecular Weight: 181.96 g/mol ) would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) in techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). The high-resolution mass spectrum would provide an accurate mass measurement, which can be used to confirm the elemental formula.

The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for phenylboronic acids involve the loss of water (H₂O) or the boronic acid group. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group or cleavage of the C-B bond.

In the context of reaction monitoring, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed. By tracking the disappearance of the reactant ion corresponding to this compound and the appearance of the product ion, the progress and completion of a chemical transformation can be efficiently monitored.

| Analysis Type | Technique | Expected m/z Values | Application |

| Molecular Weight Confirmation | ESI-MS (Positive Mode) | [M+H]⁺ ≈ 183.0 | Product identification |

| Molecular Weight Confirmation | ESI-MS (Negative Mode) | [M-H]⁻ ≈ 181.0 | Product identification |

| High-Resolution Analysis | HRMS (e.g., TOF or Orbitrap) | Exact mass of ions (e.g., C₈H₉BFO₃⁺) | Elemental composition confirmation |

| Reaction Monitoring | LC-MS | Tracking m/z of reactants and products over time | Assessing reaction conversion and identifying intermediates/byproducts |

Note: The exact m/z values and fragmentation patterns will depend on the ionization technique and instrumental parameters used.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems and Methodologies with 3-Acetyl-2-fluorophenylboronic acid

The utility of arylboronic acids as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established. Future research is expected to explore the specific reactivity of this compound in these transformations. The presence of the ortho-fluoro and meta-acetyl substituents, both being electron-withdrawing, can significantly influence the electronic properties and, consequently, the reactivity of the boronic acid. Research into the Suzuki-Miyaura coupling of electron-deficient boronic acids, such as pentafluorophenylboronic acid, has shown that specialized catalytic systems are often required to achieve high yields. These systems may involve the use of specific ligands, bases, and silver(I) oxide co-catalysts to facilitate the transmetalation step, which is often the rate-limiting step with electron-poor boronic acids. The development of new palladium-based catalytic systems tailored for the efficient coupling of this compound with various aryl and heteroaryl halides will be a key research focus.

Beyond its role as a substrate, the boronic acid functional group itself can act as a catalyst. Arylboronic acids have emerged as effective catalysts for a variety of organic transformations, including dehydrative condensations to form amides and esters. The Lewis acidity of the boron atom is central to this catalytic activity. The ortho-fluoro substituent in this compound is expected to enhance its Lewis acidity, potentially making it a more efficient catalyst for these reactions compared to non-fluorinated analogs. Future investigations will likely focus on harnessing this enhanced acidity for novel catalytic applications, including room-temperature amidations and esterifications. The acetyl group could also play a role, potentially through intramolecular interactions or by serving as an anchoring point for more complex catalytic assemblies.

| Catalyst System Component | Potential Role in Catalysis with this compound |

| Palladium (Pd) complexes | Catalyzing cross-coupling reactions (e.g., Suzuki-Miyaura) where the boronic acid is a substrate. |

| Specialized Ligands (e.g., P(t-Bu)3) | Enhancing the efficiency of cross-coupling with electron-deficient boronic acids. |

| Silver(I) Oxide (Ag2O) | Promoting transmetalation in challenging Suzuki-Miyaura couplings. |

| Cesium Fluoride (B91410) (CsF) | Acting as a base in palladium-catalyzed cross-coupling reactions. |

Advanced Applications in Chemical Biology and Diagnostics

A significant and rapidly growing area of research for boronic acids lies in their application as molecular sensors, particularly for the detection of saccharides. This capability stems from the reversible covalent interaction between the boronic acid and the cis-diol moieties present in many sugars, including glucose. The formation of a stable boronate ester is highly dependent on the pH of the medium and the pKa of the boronic acid. For effective binding at physiological pH (around 7.4), the pKa of the boronic acid should be close to this value.

The presence of electron-withdrawing substituents on the phenyl ring is known to decrease the pKa of the boronic acid. In this compound, both the fluorine atom and the acetyl group contribute to lowering the pKa, making it an excellent candidate for the development of glucose sensors that operate under physiological conditions. The ortho-fluoro substitution is particularly effective in lowering the pKa.

Future research will likely focus on integrating this compound into fluorescent sensor systems. This often involves coupling the boronic acid to a fluorophore. The binding of a saccharide to the boronic acid moiety can modulate the fluorescence properties of the dye through mechanisms such as Photoinduced Electron Transfer (PET), leading to a measurable change in fluorescence intensity or wavelength. The acetyl group on the molecule could be chemically modified to attach a variety of fluorophores, allowing for the development of a new class of tailored fluorescent probes.

The table below illustrates the effect of electron-withdrawing substituents on the pKa of phenylboronic acid, highlighting the expected trend for this compound.

| Phenylboronic Acid Derivative | Substituent(s) | pKa |

| Phenylboronic acid | None | ~8.8 |

| 3-Nitrophenylboronic acid | 3-NO2 | ~7.9 |

| 2-Fluorophenylboronic acid | 2-F | ~7.3 |

| This compound | 2-F, 3-Ac | Predicted to be low |

Innovative Material Science Endeavors Utilizing Boronic Acid Derivatives

The unique reactivity of boronic acids, particularly their ability to form reversible covalent bonds with diols, makes them highly valuable building blocks for advanced materials. Future research is poised to leverage this compound in the creation of innovative polymers and hydrogels with stimuli-responsive and self-healing properties.

Stimuli-Responsive Materials: Polymers functionalized with boronic acids can exhibit responsiveness to changes in pH and the concentration of diols, such as glucose. This has led to the development of "smart" materials for applications like controlled drug delivery. For instance, a hydrogel containing boronic acid moieties can be loaded with a therapeutic agent. In the presence of glucose, the binding of the sugar to the boronic acid can cause the hydrogel to swell, releasing the encapsulated drug. The low pKa of this compound would make materials derived from it highly sensitive to glucose at physiological pH. Furthermore, the acetyl group can serve as a convenient handle for polymerization or for grafting onto other polymer backbones.

Self-Healing Materials: The reversible nature of the boronate ester bond is the foundation for self-healing materials. Polymeric networks cross-linked by these bonds can reform after being broken, restoring the material's integrity. Research in this area is rapidly expanding, with applications envisioned in coatings, adhesives, and soft robotics. Incorporating this compound into such materials could lead to new self-healing systems with tunable properties based on the specific electronic and steric environment of the boronic acid.

Separation Science: Boronic acid-functionalized materials are also employed in separation science, particularly for the affinity chromatography of glycoproteins. The boronic acid ligands can selectively bind to the carbohydrate portions of these proteins, allowing for their separation from complex biological mixtures. The specific binding affinity is influenced by the pKa of the boronic acid, suggesting that materials functionalized with this compound could offer unique selectivity profiles for glycoprotein (B1211001) purification.

Sustainable and Green Chemistry Approaches in Boronic Acid Research

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. For boronic acids, this translates into developing more environmentally friendly synthetic methods and utilizing them in green catalytic processes.

Future research on this compound is expected to explore greener synthetic routes. Traditional methods for synthesizing arylboronic acids often involve the use of organolithium or Grignard reagents, which require anhydrous conditions and can generate significant waste. More sustainable alternatives, such as the direct C-H borylation of arenes catalyzed by iridium or other transition metals, are being actively developed. Applying these methods to the synthesis of this compound would represent a significant step towards a more sustainable production process.

The use of boronic acids as catalysts in aqueous media is another key area of green chemistry research. As mentioned earlier, arylboronic acids can catalyze amidation and esterification reactions, with water being the only byproduct. The enhanced Lewis acidity of this compound due to its fluorine substituent could make it a particularly effective catalyst for such reactions in water, avoiding the need for hazardous organic solvents. Investigating the catalytic activity and recyclability of this boronic acid in aqueous reaction media will be a valuable future research direction.

| Green Chemistry Principle | Application in this compound Research |

| Atom Economy | Utilizing catalytic reactions that maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Developing syntheses and catalytic applications in water or other benign solvents. |

| Catalysis | Employing boronic acids as recyclable catalysts for dehydrative couplings. |

| Design for Energy Efficiency | Exploring reactions that can be conducted at ambient temperature and pressure. |

常见问题

Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?

- Methodology : Scale-up issues often relate to inefficient mixing or exothermic reactions. Implement slow reagent addition and temperature-controlled reactors. Use in situ IR spectroscopy to monitor boronic acid formation and optimize stoichiometry .

Emerging Research Directions

Q. What are recent advancements in using this compound for bioorthogonal chemistry?

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。